molecular formula C13H19ClN4O2 B1352730 叔丁基 4-(3-氯吡嗪-2-基)哌嗪-1-羧酸酯 CAS No. 313654-83-0

叔丁基 4-(3-氯吡嗪-2-基)哌嗪-1-羧酸酯

货号 B1352730
CAS 编号: 313654-83-0
分子量: 298.77 g/mol
InChI 键: IJINSJSWDSHUBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2 . It has a molecular weight of 298.77 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals . The piperazine ring is present in a chair conformation . Of the two nitrogen atoms in the piperazine ring, one is sp3 hybridized while the other is sp2 hybridized .


Physical And Chemical Properties Analysis

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate has a molecular weight of 298.77 g/mol . It has a topological polar surface area of 58.6 Ų and contains 5 hydrogen bond acceptors . The compound is solid in physical form .

科学研究应用

合成和结构表征

  • 该化合物已通过各种化学反应合成,包括缩合反应。这些合成涉及详细的表征技术,例如 LCMS、1H NMR、13C NMR、IR 和 CHN 元素分析,以及 X 射线衍射研究,以确认分子结构。如此全面的表征有助于了解该化合物的化学行为和进一步改性的潜力 (Sanjeevarayappa 等人,2015 年)

生物学评价

  • 虽然对叔丁基 4-(3-氯吡嗪-2-基)哌嗪-1-羧酸酯的直接研究很少,但已经对类似叔丁基哌嗪-1-羧酸酯的衍生物进行了各种生物学活性的评估。这些研究旨在探索它们的抗菌和驱虫活性,尽管结果好坏参半,表明特定化合物在这些背景下表现出中等活性 (Kulkarni 等人,2016 年)

药学和药物化学应用

  • 对叔丁基哌嗪-1-羧酸酯衍生物的研究突出了它们作为合成生物活性化合物中间体的显着性。例如,叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-羧酸酯的合成作为创建具有潜在生物活性的苯并咪唑化合物的中间体 (刘雅虎,2010 年)
  • 另一项研究重点关注密切相关化合物的反应性,展示了其作为更复杂药学相关分子的前体的潜力。此类研究强调了叔丁基哌嗪衍生物在药物化学中的多功能性,为新型治疗剂提供了途径 (Mironovich 和 Shcherbinin,2014 年)

化学改性和药物开发

  • 对叔丁基哌嗪-1-羧酸酯衍生物的化学结构进行修饰的努力已转向增强其药理特征。这些修饰旨在产生疗效提高且副作用减少的化合物,以作为治疗剂的潜在用途。此类努力突出了利用叔丁基哌嗪-1-羧酸酯的化学骨架进行药物开发的持续兴趣 (Nie 等人,2020 年)

作用机制

While the specific mechanism of action for this compound is not mentioned in the literature, some piperazine derivatives are known to interact with the serotonergic system . They can exhibit antidepressant and anxiolytic properties, possibly mediated directly or indirectly by serotonergic pathways .

安全和危害

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

The future directions for research on this compound could include further exploration of its potential pharmacological activities, given the known activities of some piperazine derivatives . Additionally, studies could investigate its synthesis and chemical reactions in more detail .

属性

IUPAC Name

tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJINSJSWDSHUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457052
Record name Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

CAS RN

313654-83-0
Record name Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Charge a 2 L 3-neck round bottom flask with 2,3-dichloropyrazine (78.7 g, 0.532 mol), piperazine-1-carboxylic acid t-butyl ester (100 g, 0.537 mol), potassium carbonate (88.2 g, 0.638 mol) followed by DMA (0.780 L), and heat the resultant slurry to 110° C. under nitrogen with vigorous stirring. Cool to room temperature, add water (0.390 L) and MTBE (0.390 L), and stir the mixture for 60 min. Stop stirring and separate the layers. Wash the organic layer with water (2×200 mL), dry over MgSO4, filter and concentrate to give the title preparation as a yellow syrup (145 g, 91% yield).
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.78 L
Type
reactant
Reaction Step Two
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three
Name
Yield
91%

Synthesis routes and methods II

Procedure details

Charge a 2 L 3-neck round bottom flask with 2,3-dichloropyrazine (78.7 g, 0.532 mol), piperazine-1-carboxylic acid t-butyl ester (100 g, 0.537 mol), potassium carbonate (88.2 g, 0.638 mol) followed by N,N-dimethylacetamide (0.780 L), and heat the resultant slurry to 110° C. under nitrogen with vigorous stirring. Cool to room temperature, add water (0.390 L) and methyl t-butyl ether (0.390 L), and stir the mixture for 60 min. Stop stirring and separate the layers. Wash the organic layer with water (2×200 mL), dry over MgSO4, filter and concentrate to give 145 g of 3′-chloro-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid t-butyl ester as a yellow syrup (91% yield). 1H NMR (400 MHz, chloroform-d) δ ppm-8.10 (s, 1H), 7.91 (s, 1H), 3.59 (m, 4H), 3.40 (m, 4H), 1.48 (s, 9H)
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step One
Quantity
0.78 L
Type
reactant
Reaction Step Two
Quantity
0.39 L
Type
solvent
Reaction Step Three
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure described in WO 00/76984. A mixture of N-Boc-piperazine (11.47 g, 61.5 mmol), K2CO3 (8.5 g, 61 mmol) and 2,3-dichloropyrazine (9.20 g, 61.7 mmol) in acetonitrile (100 mL) was stirred at 100° C. for 40 h. The reaction mixture was concentrated, dissolved in toluene, washed with water, dried (MgSO4), and concentrated. The residue was purified by chromatography on silica gel using toluene/EtOAc (7:3) as eluent to give 18.3 g (100%) of the title product. HRMS m/z calcd for C13H19N4O2 (M)+298.1197, found 298.1206.
Quantity
11.47 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added 3,4-Dichloro-pyrazine (3 g, 20.1 mmol, 1.0 eq.), dry DMF (20 mL) and piperazine-1-carboxylic acid tert-butyl ester (7.3 g, 40 mmol, 2 eq). The reaction mixture was heated to 90° C. and allowed to stir for 4 hours. After allowing the reaction to return to room temperature water (100 mL) was added and the product extracted with DCM (2×200 mL). The organic layer was washed 1 N HCl (2×) and brine (2×) and dried over NaSO4. After removing the solvent the product was isolated as an orange oil (6 g, 80%).
Name
3,4-Dichloro-pyrazine
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。